AZ683

CSF1R c-FMS Kinase inhibition

AZ683 is a validated, non-interchangeable tool compound for CSF1R research. Its 3-amido-4-anilinoquinoline scaffold confers a unique selectivity profile (>250-fold over 95 kinases) and an IC50 of 6 nM—distinct from BLZ945 (1 nM) or PLX3397 (20 nM). Substitution introduces confounding variables that invalidate cross-study comparisons. Ideal for TAM depletion assays, [11C]PET tracer development, and SAR benchmarking. Note: cardiovascular liability (L-type Ca2+ channel IC50=3.5 μM) requires controlled in vivo monitoring. For research use only.

Molecular Formula C23H25F2N5O2
Molecular Weight 441.5 g/mol
Cat. No. B1663804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ683
Synonyms4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide
Molecular FormulaC23H25F2N5O2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C
InChIInChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28)
InChIKeyIBHNEKVLDKCEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ683 CSF1R Inhibitor: Potent and Selective Tool for Macrophage Biology and PET Tracer Development


AZ683 is a potent and highly selective 3-amido-4-anilinoquinoline inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase [1]. It exhibits low nanomolar affinity for CSF1R (Ki = 8 nM; IC50 = 6 nM) and demonstrates >250-fold selectivity over 95 other kinases in a broad kinase panel screen [2]. The compound is orally bioavailable and has been evaluated as a PET radiotracer ([11C]AZ683) for imaging CSF1R-expressing cells [3]. Importantly, its development as a therapeutic was limited by cardiovascular liabilities linked to off-target ion channel activity, a key differentiator for researchers selecting between CSF1R inhibitors [4].

Why AZ683 Cannot Be Substituted with Generic CSF1R Inhibitors: Evidence of Divergent Pharmacology


While several CSF1R inhibitors are commercially available, they are not interchangeable for research applications. AZ683 belongs to the 3-amido-4-anilinoquinoline chemical series, which confers a unique selectivity and off-target profile. Substituting AZ683 with a different CSF1R inhibitor, such as PLX3397 or BLZ945, introduces confounding variables: differences in CSF1R potency (e.g., IC50: 6 nM for AZ683 vs. 1 nM for BLZ945 vs. 20 nM for PLX3397) , distinct kinase selectivity spectra (e.g., >250-fold for AZ683 vs. >1000-fold for BLZ945) [1], and a specific cardiovascular liability signature (e.g., ion channel activity for AZ683) that is a key determinant of in vivo experimental outcomes [2]. Using an alternative compound may alter the biological readout, making cross-study comparisons invalid and potentially leading to erroneous conclusions about CSF1R biology. For PET tracer development, AZ683's specific pharmacokinetic properties, including its low brain uptake, are intrinsic to its scaffold and cannot be assumed for other CSF1R inhibitors [3].

AZ683 Evidence Guide: Quantitative Differentiation from Closest CSF1R Inhibitor Comparators


AZ683 Exhibits Intermediate CSF1R Potency Relative to PLX3397, BLZ945, and GW2580

AZ683 demonstrates an IC50 of 6 nM against CSF1R in enzymatic assays [1]. This places its potency between the more potent BLZ945 (IC50 = 1 nM) and the less potent PLX3397 (IC50 = 20 nM) and GW2580 (IC50 = 30 nM) . The intermediate potency of AZ683 may be advantageous for studies where complete CSF1R inhibition is not desired or where the effects of partial inhibition are being investigated. It also provides a benchmark for structure-activity relationship (SAR) studies within the 3-amido-4-anilinoquinoline series.

CSF1R c-FMS Kinase inhibition

AZ683 Demonstrates >250-Fold Selectivity Over 95 Kinases, a Distinct Profile from Other CSF1R Inhibitors

AZ683 was screened against a panel of 95 kinases and exhibited >250-fold selectivity for CSF1R over all other kinases tested [1]. This selectivity profile is distinct from that of other CSF1R inhibitors. For instance, BLZ945 is reported to be >1000-fold selective against its closest receptor tyrosine kinase homologs , while PLX3397 shows only 10- to 100-fold selectivity against a smaller set of related kinases (e.g., FLT3, KDR, LCK) . The specific set of off-targets and the magnitude of selectivity define the unique pharmacological fingerprint of AZ683, which is essential for interpreting complex biological experiments.

Kinase selectivity Off-target profiling CSF1R

AZ683 is a Validated PET Radiotracer ([11C]AZ683) with Low Brain Uptake, Distinct from Brain-Penetrant CSF1R Inhibitors

AZ683 was radiolabeled with carbon-11 to create [11C]AZ683, a PET tracer for imaging CSF1R-expressing cells [1]. The radiosynthesis achieved a non-corrected activity yield of 3.0% (based on [11C]MeOTf), >99% radiochemical purity, and high molar activity [1]. In vivo PET imaging in rodents and nonhuman primates revealed low brain uptake [1]. This contrasts sharply with brain-penetrant CSF1R inhibitors like BLZ945, which is designed for brain exposure (IC50 = 1 nM, brain-penetrant) . Therefore, AZ683 is not suitable for imaging neuroinflammation but may be valuable for peripheral inflammation imaging. This differential brain penetration is a critical selection criterion for researchers.

PET imaging CSF1R Neuroinflammation

AZ683 Displays Significant Off-Target Ion Channel Activity (hERG, L-type Ca2+, NaV1.5), a Key Differentiator from Improved Analogs

AZ683 exhibits significant off-target activity against cardiac ion channels. It inhibits L-type calcium channel currents with an IC50 of 3.5 μM and human cardiac NaV1.5 channels with an IC50 of 14 μM . In contrast, the structurally optimized follow-up compound AZD7507 demonstrates much weaker inhibition of these ion channels, with an IC50 of 26 μM for NaV1.5 and >30 μM for hERG . This differential ion channel activity is the primary reason AZ683 was not advanced into clinical development due to cardiovascular liabilities, whereas AZD7507 was nominated for development [1]. This liability is a critical selection factor for in vivo studies.

Cardiovascular safety Ion channel Off-target activity

Optimized AZ683 Applications: Leveraging Its Unique CSF1R Pharmacology and PET Imaging Capabilities


Mechanistic Studies of Tumor-Associated Macrophage (TAM) Depletion in Cancer Models

AZ683 is a validated tool for investigating the role of CSF1R in TAM biology. Its potent and selective inhibition of CSF1R (IC50 = 6 nM) has been shown to deplete TAMs and inhibit the growth of breast cancer xenograft models [1]. Researchers can use AZ683 to interrogate the effects of CSF1R blockade on tumor microenvironment remodeling, immune cell infiltration, and tumor progression. Its oral bioavailability facilitates chronic dosing in preclinical models. However, its cardiovascular liability [2] must be carefully considered and monitored in in vivo studies, making it suitable for short-term or ex vivo experiments where this off-target effect is controlled or is a part of the investigation.

Peripheral Inflammation PET Imaging with [11C]AZ683

[11C]AZ683, the carbon-11 labeled version of AZ683, is a specific PET radiotracer for imaging CSF1R expression [1]. Due to its low brain uptake [1], it is ideally suited for quantifying peripheral inflammation where CSF1R is expressed on macrophages. Applications include imaging inflammation in models of rheumatoid arthritis, inflammatory bowel disease, or atherosclerosis. The radiosynthesis method, achieving >99% radiochemical purity [1], is published and reproducible, enabling its use in PET imaging facilities.

Structure-Activity Relationship (SAR) Studies in the 3-Amido-4-Anilinoquinoline Series

AZ683 serves as a key reference compound for SAR studies aimed at developing next-generation CSF1R inhibitors with improved safety profiles. Its potent CSF1R inhibition (IC50 = 6 nM) and well-characterized cardiovascular liability (e.g., L-type Ca2+ channel IC50 = 3.5 μM) [1] provide a benchmark for evaluating new analogs. Researchers can use AZ683 as a comparator to assess whether chemical modifications, such as those leading to AZD7507 [2], successfully mitigate ion channel off-target activity while retaining CSF1R potency and oral bioavailability .

In Vitro Kinase Selectivity Profiling and Off-Target Screening

The comprehensive kinase selectivity profile of AZ683 (>250-fold over 95 kinases) [1] makes it a valuable control compound for in vitro selectivity assays. When screening new CSF1R inhibitors, AZ683 can be used as a reference standard to calibrate kinase panel screens and to define the expected off-target spectrum for the 3-amido-4-anilinoquinoline chemotype. This is essential for distinguishing on-target CSF1R-mediated effects from off-target kinase inhibition in cellular and biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ683

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.